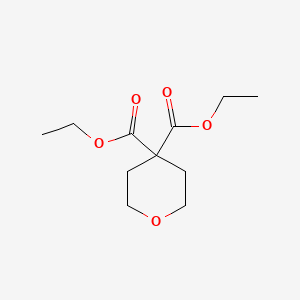

Diethyl tetrahydropyran-4,4-dicarboxylate

説明

The exact mass of the compound Diethyl tetrahydropyran-4,4-dicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44889. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl tetrahydropyran-4,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl tetrahydropyran-4,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

diethyl oxane-4,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O5/c1-3-15-9(12)11(10(13)16-4-2)5-7-14-8-6-11/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUMJWCFQOFDMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCOCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286338 | |

| Record name | Diethyl tetrahydropyran-4,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-77-4 | |

| Record name | 5382-77-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl tetrahydropyran-4,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Tetrahydropyran-4,4-dicarboxylate from Diethyl Malonate

Introduction

Diethyl tetrahydropyran-4,4-dicarboxylate is a key heterocyclic intermediate in organic synthesis, finding significant application in the development of novel pharmaceuticals and specialty chemicals. Its rigid tetrahydropyran core, substituted with two ester functionalities at the 4-position, provides a versatile scaffold for the construction of more complex molecular architectures. This guide offers a comprehensive overview of the robust and commercially viable synthesis of diethyl tetrahydropyran-4,4-dicarboxylate, commencing from the readily available starting material, diethyl malonate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss critical process parameters that ensure a high-yielding and reproducible synthesis.

Synthetic Strategy: A Mechanistic Perspective

The cornerstone of this synthesis is the dialkylation of diethyl malonate with bis(2-chloroethyl) ether. This reaction proceeds via a classical nucleophilic substitution mechanism, specifically a double SN2 reaction, to construct the six-membered tetrahydropyran ring.

The Causality Behind Experimental Choices

The selection of reagents and reaction conditions is paramount to the success of this synthesis. The process begins with the deprotonation of diethyl malonate. The α-protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for the formation of a stabilized enolate anion in the presence of a suitable base.[1] This enolate is a potent nucleophile, crucial for the subsequent alkylation steps.

A variety of bases can be employed, including alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3, Na2CO3), and alkoxides (e.g., sodium ethoxide).[2][3] The choice of base can influence the reaction rate and yield, with stronger bases like sodium ethoxide often leading to faster reactions. However, for large-scale industrial applications, inorganic bases like potassium carbonate are often preferred due to their lower cost and easier handling.[2]

The solvent system is another critical parameter. Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the enolate.[2] Ethers like tetrahydrofuran (THF) are also suitable.[4] The reaction temperature is typically maintained between 50-100°C to ensure a reasonable reaction rate without promoting side reactions.[2]

The cyclization occurs as the diethyl malonate enolate attacks one of the primary alkyl chlorides of bis(2-chloroethyl) ether in an SN2 fashion. This is followed by a second, intramolecular SN2 reaction where the newly formed mono-alkylated intermediate's enolate attacks the remaining alkyl chloride, closing the ring to form the desired diethyl tetrahydropyran-4,4-dicarboxylate.[5]

Visualizing the Reaction Workflow

The following diagram illustrates the key steps in the synthesis of diethyl tetrahydropyran-4,4-dicarboxylate from diethyl malonate.

Caption: Workflow for the synthesis of diethyl tetrahydropyran-4,4-dicarboxylate.

Experimental Protocol: A Self-Validating System

This detailed protocol is designed to be a self-validating system, where careful execution of each step ensures the desired outcome.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Diethyl Malonate | 160.17 | 1.055 | 160.17 g | 1.0 |

| Bis(2-chloroethyl) ether | 143.01 | 1.22 | 143.01 g | 1.0 |

| Anhydrous Potassium Carbonate | 138.21 | - | 276.42 g | 2.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | 500 mL | - |

| Diethyl Ether | 74.12 | 0.713 | As needed | - |

| Saturated Sodium Chloride Solution | - | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | - |

Step-by-Step Methodology

-

Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add anhydrous potassium carbonate (276.42 g, 2.0 mol) and N,N-dimethylformamide (500 mL).

-

Addition of Reactants: While stirring the suspension, add diethyl malonate (160.17 g, 1.0 mol) dropwise at room temperature. After the addition is complete, add bis(2-chloroethyl) ether (143.01 g, 1.0 mol) dropwise.

-

Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 1 L of ice-cold water. Extract the aqueous mixture with diethyl ether (3 x 300 mL).[6]

-

Purification: Combine the organic layers and wash with saturated sodium chloride solution (2 x 200 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

-

Isolation: The crude product is then purified by vacuum distillation to yield diethyl tetrahydropyran-4,4-dicarboxylate as a colorless oil.

Quantitative Data and Characterization

| Parameter | Value |

| Yield | 75-85% |

| Boiling Point | 135-137 °C at 10 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.20 (q, 4H), 3.85 (t, 4H), 2.15 (t, 4H), 1.25 (t, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 170.5, 67.0, 61.5, 55.0, 32.0, 14.0 |

| IR (neat, cm⁻¹) | 2980, 1735 (C=O), 1100 (C-O-C) |

Trustworthiness and Concluding Remarks

The described protocol for the synthesis of diethyl tetrahydropyran-4,4-dicarboxylate from diethyl malonate is a well-established and reliable method. The use of readily available and cost-effective starting materials, coupled with a straightforward reaction setup and purification procedure, makes this synthesis amenable to both laboratory-scale and industrial-scale production.[2] The mechanistic clarity of the reaction provides a strong foundation for troubleshooting and optimization. By adhering to the detailed experimental procedure and understanding the underlying chemical principles, researchers and drug development professionals can confidently and efficiently produce this valuable synthetic intermediate.

References

- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). Google Patents.

-

Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. (2011). Molecules, 16(12), 10126-10138. [Link]

-

Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

- CN101525290A - Preparation method of diethyl malonate. (2009). Google Patents.

-

Synthesis of diethyl diethylmalonate. (2020). Sciencemadness.org. Retrieved January 22, 2026, from [Link]

-

Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

- CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. (2013). Google Patents.

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

- US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters. (1996). Google Patents.

-

Malonic acid, bis(hydroxymethyl)-, diethyl ester. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

-

Does anyone know how to complete dialkylation of diethyl malonate using potassium carbonate as a base? (2014). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (2018). Organic & Biomolecular Chemistry, 16(33), 6063-6067. [Link]

-

Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Beilstein Journal of Organic Chemistry, 17, 1086-1143. [Link]

-

The Alkylation of Malonic Ester. (1949). Journal of the American Chemical Society, 71(11), 3776-3778. [Link]

-

Convenient One-Step Dialkylation of Diethyl Malonate With Sodium Hydride. (n.d.). Retrieved January 22, 2026, from [Link]

- CN1237571A - Preparation method of diethyl malonate. (1999). Google Patents.

- US5463111A - Process for preparing dialkyl 2-haloethyl malonates. (1995). Google Patents.

-

Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. (2014). Israel Journal of Chemistry, 54(8-9), 1249-1262. [Link]

-

Synthesis of Diethyl bis(2-cyanoethyl)malonate. (n.d.). PrepChem.com. Retrieved January 22, 2026, from [Link]

-

Diethyl Malonate : Synthesis via Fischer Esterification. (2023, February 6). YouTube. Retrieved January 22, 2026, from [Link]

-

Prins cyclization: Synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. (2020). Catalysis Reviews, 62(4), 541-591. [Link]

Sources

- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. library2.smu.ca [library2.smu.ca]

Introduction: The Strategic Importance of the Tetrahydropyran Scaffold

An In-Depth Technical Guide to the Chemical Properties and Applications of Diethyl Tetrahydropyran-4,4-dicarboxylate

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and natural product synthesis. It is a core structural component in a vast array of bioactive molecules, including carbohydrates and polyether antibiotics.[1] The appeal of the THP motif lies in its conformational stability and the capacity of the ether oxygen to act as a hydrogen bond acceptor, which is critical for molecular recognition and binding at biological targets.[2] Consequently, the development of synthetic routes to access substituted tetrahydropyrans is a major focus for organic chemists and drug development professionals.[1]

Diethyl tetrahydropyran-4,4-dicarboxylate (CAS No. 5382-77-4) emerges as a particularly valuable and versatile intermediate in this context. Its structure features a geminal diester functionality at the C-4 position of the THP ring. This arrangement provides a latent carboxylic acid group and a strategic quaternary center, opening pathways for the synthesis of spirocyclic systems and densely functionalized molecules.[2] This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this key building block, tailored for researchers and scientists in the field of drug discovery and organic synthesis.

Physicochemical and Spectroscopic Properties

A foundational understanding of a compound's physical and spectral properties is essential for its application in a laboratory setting.

Physicochemical Data

The key physical properties of Diethyl tetrahydropyran-4,4-dicarboxylate are summarized below. This data is critical for handling, purification (e.g., distillation), and reaction setup.

| Property | Value | Source |

| CAS Number | 5382-77-4 | [3] |

| Molecular Formula | C₁₁H₁₈O₅ | - |

| Molecular Weight | 230.26 g/mol | - |

| Boiling Point | 275.2 °C at 760 mmHg | [3] |

| Density | 1.127 g/cm³ | [3] |

| Refractive Index | 1.458 | [3] |

| Flash Point | 114.7 °C | [3] |

Predicted Spectroscopic Profile

While specific experimental spectra are not widely published, the structure of Diethyl tetrahydropyran-4,4-dicarboxylate allows for a confident prediction of its key spectroscopic features.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the functional groups present. Key absorption bands would include:

-

C=O Stretch: A strong, sharp absorption band around 1735-1750 cm⁻¹ , characteristic of the carbonyl group in a saturated aliphatic ester.

-

C-O Stretch: Two distinct C-O stretching bands would be visible. One for the ester C-O bond (around 1250-1100 cm⁻¹ ) and another for the ether C-O-C bond of the tetrahydropyran ring (around 1150-1085 cm⁻¹ ).

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the ethyl groups and the pyran ring.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would provide clear signals confirming the structure's symmetry and components:

-

Ethyl Ester Protons: A quartet signal for the -O-CH₂- protons (δ ≈ 4.1-4.2 ppm) coupled to the adjacent methyl group, and a corresponding triplet for the -CH₃ protons (δ ≈ 1.2-1.3 ppm).

-

Tetrahydropyran Ring Protons: Due to the symmetry of the ring relative to the C-4 position, two distinct signals are expected for the ring methylene protons. The protons at C-2 and C-6 (adjacent to the ether oxygen) would appear as a triplet downfield (δ ≈ 3.6-3.8 ppm). The protons at C-3 and C-5 would appear as a triplet upfield (δ ≈ 2.0-2.2 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum would show six distinct signals:

-

Carbonyl Carbon: The ester C=O carbon would be the most downfield signal (δ ≈ 170-172 ppm).

-

Quaternary Carbon (C-4): The spiro carbon atom holding the two ester groups would appear around δ ≈ 50-55 ppm.

-

Ring Carbons (C-2, C-6): The carbons adjacent to the ether oxygen would be downfield (δ ≈ 65-68 ppm).

-

Ring Carbons (C-3, C-5): The other ring carbons would appear further upfield (δ ≈ 30-35 ppm).

-

Ethyl Ester Carbons: The -O-CH₂- carbon would be around δ ≈ 61-62 ppm, and the -CH₃ carbon would be the most upfield signal (δ ≈ 14 ppm).

Synthesis and Mechanism

The most commercially viable and direct synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate involves an intramolecular double nucleophilic substitution reaction.[1]

Synthetic Pathway: Cyclization

The process involves the base-mediated cyclization of diethyl malonate with bis(2-chloroethyl) ether. The base, typically sodium ethoxide, deprotonates the acidic α-carbon of diethyl malonate, generating a nucleophilic enolate. This enolate then sequentially displaces the two chloride leaving groups on bis(2-chloroethyl) ether to form the six-membered tetrahydropyran ring.

Caption: Synthetic workflow for Diethyl tetrahydropyran-4,4-dicarboxylate.

Representative Experimental Protocol: Synthesis

Causality: This protocol utilizes sodium ethoxide as the base, which is ideal as its conjugate acid (ethanol) is the reaction solvent, preventing unwanted transesterification side reactions. The reaction is heated to ensure a sufficient rate for the nucleophilic substitution steps.

-

Reaction Setup: Equip a dry 1 L round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen), charge the flask with 500 mL of absolute ethanol. Carefully add 23.0 g (1.0 mol) of sodium metal in small portions to generate sodium ethoxide in situ.

-

Enolate Formation: Once all the sodium has reacted and the solution has cooled, add 160.17 g (1.0 mol) of diethyl malonate dropwise to the sodium ethoxide solution. Stir for 30 minutes at room temperature to ensure complete formation of the enolate.

-

Cyclization: Add 143.0 g (1.0 mol) of bis(2-chloroethyl) ether to the reaction mixture. Heat the mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the mixture with glacial acetic acid. Reduce the solvent volume by approximately 80% using a rotary evaporator.

-

Extraction: Pour the residue into 500 mL of deionized water and extract with diethyl ether (3 x 200 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude oil by vacuum distillation to obtain Diethyl tetrahydropyran-4,4-dicarboxylate as a clear liquid.

Chemical Reactivity and Synthetic Utility

The gem-diester functionality is the epicenter of this molecule's reactivity, primarily serving as a precursor to tetrahydropyran-4,4-dicarboxylic acid and, subsequently, tetrahydropyran-4-carboxylic acid.[1][4]

Reaction Pathway: Hydrolysis and Decarboxylation

The transformation to the valuable tetrahydropyran-4-carboxylic acid is a robust two-step process. First, the diethyl ester is saponified (hydrolyzed) under basic conditions to yield the corresponding dicarboxylate salt. Acidification then precipitates the solid tetrahydropyran-4,4-dicarboxylic acid. The second step involves the thermal decarboxylation of this diacid, which proceeds readily due to the malonic acid-like structure, to afford the final product.

Caption: Key reaction pathway from the title compound to its derivatives.

Protocol 1: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid

Trustworthiness: This protocol ensures complete hydrolysis by using a molar excess of a strong base (NaOH) and heat. The subsequent acidification and filtration provide a straightforward and high-yielding method to isolate the solid diacid product.[4][5]

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, suspend 23.0 g (0.1 mol) of Diethyl tetrahydropyran-4,4-dicarboxylate in 200 mL of a 10% aqueous sodium hydroxide (NaOH) solution (containing 20 g, 0.5 mol of NaOH).[1]

-

Reaction: Heat the biphasic mixture to reflux with vigorous stirring. Continue refluxing for 4-6 hours, by which time the oily ester layer should have fully dissolved, indicating complete hydrolysis.[4]

-

Acidification: Cool the reaction mixture in an ice-water bath. Slowly and carefully add concentrated hydrochloric acid (HCl) until the pH of the solution is 1-2. A thick white precipitate of the dicarboxylic acid will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts. Dry the white solid under vacuum at 50-60 °C to a constant weight to yield pure tetrahydropyran-4,4-dicarboxylic acid.

Protocol 2: Decarboxylation to Tetrahydropyran-4-carboxylic acid

Expertise: The choice of a high-boiling solvent like xylene is critical for maintaining a controlled reaction temperature (120-130 °C) necessary for efficient decarboxylation while minimizing thermal decomposition of the product.[1]

-

Setup: In a 250 mL flask fitted with a distillation head and a thermometer, add 100 mL of xylene.

-

Reaction: Heat the xylene to 120 °C. Add 17.4 g (0.1 mol) of the dry tetrahydropyran-4,4-dicarboxylic acid from the previous step in small portions.

-

Monitoring: Control the rate of addition to manage the evolution of carbon dioxide gas. Maintain the temperature at 120-130 °C until gas evolution ceases completely (typically 2-3 hours).

-

Isolation: Cool the reaction mixture to room temperature. The product may crystallize upon cooling. If not, reduce the solvent volume under vacuum to induce crystallization.

-

Purification: Collect the solid by filtration, wash with a small amount of cold hexanes, and dry under vacuum to afford tetrahydropyran-4-carboxylic acid.

Applications in Research and Drug Development

Diethyl tetrahydropyran-4,4-dicarboxylate is primarily valued as a synthetic intermediate. Its downstream product, tetrahydropyran-4-carboxylic acid, is a widely used building block in the pharmaceutical industry.[1] The tetrahydropyran core derived from this compound is integral to the structure of molecules designed as:

-

Neurological Receptor Antagonists: For potential treatments of cognitive impairments and Alzheimer's disease.[1]

-

Met Inhibitors: As a basis for structure-based design of novel cancer therapeutics.[1]

-

Opioid Receptor Ligands: Used in the synthesis of azaspiro[4.5]decane derivatives that show affinity for opioid receptors.[1]

The ability to generate a key carboxylic acid intermediate from Diethyl tetrahydropyran-4,4-dicarboxylate makes it a foundational tool for medicinal chemists exploring these and other therapeutic areas.

References

-

Raykar, N. V., & Wani, K. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. Available at: [Link]

-

MOLBASE. (n.d.). diethyl tetrahydro-4H-pyran-4,4-dicarboxylate 5382-77-4. Retrieved January 22, 2026, from [Link]

Sources

An In-depth Technical Guide to Diethyl Tetrahydropyran-4,4-dicarboxylate (CAS: 5382-77-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Diethyl tetrahydropyran-4,4-dicarboxylate is a geminal diester derivative of the tetrahydropyran ring system. The tetrahydropyran (THP) moiety is a significant structural motif in a multitude of natural products and pharmacologically active compounds.[1] Its prevalence in medicinal chemistry stems from its conformational rigidity and the hydrogen bonding capability of the ether oxygen, which can be pivotal for molecular recognition at biological targets.[1] This guide provides a comprehensive overview of the synthesis, properties, and key reactions of Diethyl tetrahydropyran-4,4-dicarboxylate, a valuable intermediate for the synthesis of more complex molecules. A primary application is its role as a precursor to tetrahydropyran-4,4-dicarboxylic acid and subsequently, tetrahydropyran-4-carboxylic acid, a widely used building block in pharmaceutical research and development.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of Diethyl tetrahydropyran-4,4-dicarboxylate is presented in the table below.

| Property | Value |

| CAS Number | 5382-77-4 |

| Molecular Formula | C₁₁H₁₈O₅ |

| Molecular Weight | 230.26 g/mol |

| Boiling Point | 275.2°C at 760 mmHg[3] |

| Density | 1.127 g/cm³[3] |

| Refractive Index | 1.458[3] |

| Flash Point | 114.7°C[3] |

Synthesis of Diethyl Tetrahydropyran-4,4-dicarboxylate

The most common and established method for the synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate is the cyclization of diethyl malonate with bis(2-chloroethyl) ether.[2] This reaction proceeds via a double nucleophilic substitution mechanism.

Caption: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate.

Detailed Experimental Protocol:

The following protocol is a generalized procedure based on established chemical principles for this transformation.

Materials:

-

Diethyl malonate

-

Bis(2-chloroethyl) ether

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Apparatus for reflux, distillation, and liquid-liquid extraction

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The amount of sodium should be stoichiometrically equivalent to the diethyl malonate. The reaction is exothermic and generates hydrogen gas; ensure proper venting.

-

Formation of the Malonic Ester Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise via the dropping funnel with stirring. The formation of the sodium salt of diethyl malonate will result in a clear or slightly hazy solution.

-

Cyclization Reaction: Heat the reaction mixture to reflux. Add bis(2-chloroethyl) ether dropwise over a period of 1-2 hours. Maintain the reflux for an additional 4-6 hours to ensure the completion of the reaction. The reaction temperature for the cyclization is typically in the range of 50-100°C.[2]

-

Work-up:

-

After cooling to room temperature, most of the ethanol is removed by distillation under reduced pressure.

-

The residue is then partitioned between water and diethyl ether.

-

The aqueous layer is extracted twice more with diethyl ether.

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

-

Purification: The crude product is purified by vacuum distillation to yield Diethyl tetrahydropyran-4,4-dicarboxylate as a colorless oil.

Spectroscopic Characterization

Due to the limited availability of published spectral data for Diethyl tetrahydropyran-4,4-dicarboxylate, the following are predicted characteristic signals based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Triplet (δ ~1.2 ppm, 6H): The six protons of the two methyl groups of the ethyl esters, coupled to the methylene protons.

-

Quartet (δ ~4.2 ppm, 4H): The four protons of the two methylene groups of the ethyl esters, coupled to the methyl protons.

-

Triplet (δ ~3.7 ppm, 4H): The four protons of the two methylene groups adjacent to the ring oxygen (positions 2 and 6).

-

Triplet (δ ~2.0 ppm, 4H): The four protons of the two methylene groups adjacent to the quaternary carbon (positions 3 and 5).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~14 ppm: Methyl carbons of the ethyl esters.

-

~62 ppm: Methylene carbons of the ethyl esters.

-

~65 ppm: Methylene carbons adjacent to the ring oxygen (C2 and C6).

-

~30 ppm: Methylene carbons adjacent to the quaternary carbon (C3 and C5).

-

~55 ppm: Quaternary carbon (C4).

-

~170 ppm: Carbonyl carbons of the ester groups.

IR (Infrared) Spectroscopy:

-

~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1735 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl groups.

-

~1250-1050 cm⁻¹: C-O stretching vibrations of the ester and ether linkages.

Mass Spectrometry (MS):

-

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 230, although it may be weak. Fragmentation would likely involve the loss of ethoxy groups (-OEt, m/z 45) and the ethyl group (-CH₂CH₃, m/z 29).

Key Reactions and Applications

The primary utility of Diethyl tetrahydropyran-4,4-dicarboxylate lies in its role as a synthetic intermediate.

Hydrolysis to Tetrahydropyran-4,4-dicarboxylic Acid

The diester can be readily hydrolyzed to the corresponding dicarboxylic acid using a base such as sodium hydroxide or potassium hydroxide, followed by acidification.[2]

Caption: Hydrolysis of the diester to the dicarboxylic acid.

Experimental Protocol for Hydrolysis:

-

Suspend Diethyl tetrahydropyran-4,4-dicarboxylate in an aqueous solution of sodium hydroxide (e.g., 30%).[4]

-

Stir the mixture at a temperature of 40-50°C until the reaction is complete (monitored by TLC).[2]

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.

-

The precipitated dicarboxylic acid can be collected by filtration, washed with cold water, and dried. Alternatively, the product can be extracted with a suitable organic solvent like ethyl acetate.[4]

Decarboxylation to Tetrahydropyran-4-carboxylic Acid

The resulting Tetrahydropyran-4,4-dicarboxylic acid can be decarboxylated by heating to yield Tetrahydropyran-4-carboxylic acid.[2] This reaction is often carried out in a high-boiling solvent to control the temperature and prevent decomposition.[2]

Caption: Decarboxylation to the monocarboxylic acid.

Experimental Protocol for Decarboxylation:

-

Suspend Tetrahydropyran-4,4-dicarboxylic acid in a high-boiling solvent such as xylene or paraffin oil.[2]

-

Heat the mixture to 120-130°C. Carbon dioxide will evolve.[2]

-

After the evolution of gas ceases, the reaction mixture is cooled.

-

The product can be isolated by distillation of the solvent and subsequent purification of the residue, or by extraction.

Tetrahydropyran-4-carboxylic acid is a valuable building block in the synthesis of various pharmaceuticals, including neurological receptor antagonists.[2]

Safety and Handling

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

Hazards of Reactants:

-

Diethyl malonate: Combustible liquid. Reacts with strong oxidants, which may cause a fire and explosion hazard.[5]

-

Bis(2-chloroethyl) ether: This compound is highly toxic and a suspected carcinogen.[6] It can be fatal if it comes into contact with the skin and is harmful if inhaled or swallowed.[7] It is also irritating to the skin, eyes, nose, throat, and lungs.[8] Extreme caution must be exercised when handling this substance.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Diethyl tetrahydropyran-4,4-dicarboxylate is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation from readily available starting materials and its utility as a precursor to other important building blocks, such as tetrahydropyran-4-carboxylic acid, make it a compound of significant interest to researchers in medicinal chemistry and drug discovery. While handling of the starting materials requires strict safety protocols, the synthetic utility of this compound in accessing complex molecular architectures is undeniable.

References

-

Pathan, S. A., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

-

International Labour Organization & World Health Organization. (n.d.). ICSC 1739 - DIETHYLMALONATE. Retrieved from [Link]

-

Molbase. (n.d.). diethyl tetrahydro-4H-pyran-4,4-dicarboxylate. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bis(2-chloroethyl)ether. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2018). Bis(2-chloroethyl) Ether (BCEE) ToxFAQs. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. diethyl tetrahydro-4H-pyran-4,4-dicarboxylate5382-77-4,Purity96%_Vitas-M Laboratory, LTD. [molbase.com]

- 4. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. ijprajournal.com [ijprajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Sciencemadness Discussion Board - Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 [sciencemadness.org]

A Technical Guide to the Spectroscopic Characterization of Diethyl Tetrahydropyran-4,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data expected for Diethyl tetrahydropyran-4,4-dicarboxylate (CAS No. 5382-77-4). As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its structural confirmation via spectroscopic methods is paramount.[1] This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification and characterization of this molecule.

Molecular Structure and Its Spectroscopic Implications

Diethyl tetrahydropyran-4,4-dicarboxylate is a diester derivative of tetrahydropyran. The central tetrahydropyran ring adopts a chair conformation, and the quaternary carbon at the 4-position is substituted with two equivalent ethyl carboxylate groups. This inherent symmetry significantly influences its spectroscopic signatures.

Caption: Molecular structure of Diethyl tetrahydropyran-4,4-dicarboxylate.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. Due to the symmetry of Diethyl tetrahydropyran-4,4-dicarboxylate, a relatively simple ¹H NMR spectrum is anticipated.

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet (q) | 4H | -O-CH₂ -CH₃ |

| ~3.7 | Triplet (t) | 4H | -O-CH₂ -C- |

| ~2.0 | Triplet (t) | 4H | -C-CH₂ -C(COOEt)₂ |

| ~1.2 | Triplet (t) | 6H | -O-CH₂-CH₃ |

Rationale Behind Assignments:

-

-O-CH₂-CH₃ (δ ~4.2): The methylene protons of the ethyl ester groups are deshielded by the adjacent oxygen atom, resulting in a downfield chemical shift. They are split into a quartet by the three neighboring methyl protons.

-

-O-CH₂-C- (δ ~3.7): The methylene protons on the tetrahydropyran ring adjacent to the ring oxygen (C2 and C6 positions) are also deshielded, appearing at a downfield shift. They are expected to be triplets due to coupling with the adjacent methylene protons at C3 and C5.

-

-C-CH₂-C(COOEt)₂ (δ ~2.0): The methylene protons at the C3 and C5 positions of the tetrahydropyran ring are less deshielded and will appear more upfield. They are expected to be triplets due to coupling with the adjacent methylene protons at C2 and C6.

-

-O-CH₂-CH₃ (δ ~1.2): The methyl protons of the ethyl ester groups are in a typical aliphatic environment and will appear at a characteristic upfield chemical shift. They are split into a triplet by the two neighboring methylene protons.

Carbon (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. The symmetry of Diethyl tetrahydropyran-4,4-dicarboxylate simplifies the ¹³C NMR spectrum, with fewer signals than the total number of carbon atoms.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O (Ester carbonyl) |

| ~65 | -O-C H₂- (Ring C2, C6) |

| ~61 | -O-C H₂- (Ethyl ester) |

| ~50 | -C -(COOEt)₂ (Quaternary C4) |

| ~30 | -C H₂- (Ring C3, C5) |

| ~14 | -C H₃ (Ethyl ester) |

Rationale Behind Assignments:

-

C=O (δ ~170): The carbonyl carbons of the ester groups are highly deshielded and appear significantly downfield.

-

-O-CH₂- (Ring C2, C6) (δ ~65): The carbons in the tetrahydropyran ring bonded to the oxygen atom are deshielded.

-

-O-CH₂- (Ethyl ester) (δ ~61): The methylene carbons of the ethyl groups are also deshielded by the adjacent oxygen.

-

-C-(COOEt)₂ (Quaternary C4) (δ ~50): The quaternary carbon at the 4-position is expected in the mid-range of the aliphatic region.

-

-CH₂- (Ring C3, C5) (δ ~30): The methylene carbons at the 3 and 5 positions of the ring are in a more typical aliphatic environment.

-

-CH₃ (Ethyl ester) (δ ~14): The methyl carbons of the ethyl groups are the most shielded and appear furthest upfield.

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Strong | C-H stretching (aliphatic) |

| 1735 | Strong | C=O stretching (ester) |

| 1250-1050 | Strong | C-O stretching (ester and ether) |

Rationale Behind Assignments:

-

C-H stretching (2980-2850 cm⁻¹): The strong absorptions in this region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl groups and the tetrahydropyran ring.[2]

-

C=O stretching (1735 cm⁻¹): A very strong and sharp absorption band around 1735 cm⁻¹ is the most prominent feature of the IR spectrum, indicative of the carbonyl group of the saturated ester.[2]

-

C-O stretching (1250-1050 cm⁻¹): Strong bands in this region correspond to the C-O stretching vibrations of both the ester and the ether linkages within the tetrahydropyran ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometric Data (Electron Ionization - EI):

| m/z | Interpretation |

| 244 | [M]⁺ (Molecular Ion) |

| 199 | [M - OEt]⁺ |

| 171 | [M - COOEt]⁺ |

| 129 | [M - 2xCOOEt + H]⁺ |

Rationale Behind Fragmentation:

-

[M]⁺ (m/z 244): The molecular ion peak corresponding to the molecular weight of Diethyl tetrahydropyran-4,4-dicarboxylate (C₁₂H₂₀O₅).

-

[M - OEt]⁺ (m/z 199): Loss of an ethoxy radical (-OEt) from one of the ester groups is a common fragmentation pathway.

-

[M - COOEt]⁺ (m/z 171): Loss of an entire ethyl carboxylate radical (-COOEt) is another expected fragmentation.

-

[M - 2xCOOEt + H]⁺ (m/z 129): This fragment would result from the loss of both ethyl carboxylate groups with a hydrogen rearrangement.

Experimental Protocols

1. NMR Sample Preparation and Data Acquisition

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

-

Procedure:

-

Accurately weigh approximately 10-20 mg of Diethyl tetrahydropyran-4,4-dicarboxylate.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Process the acquired data using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction.

-

2. IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

-

Objective: To obtain the infrared spectrum to identify functional groups.

-

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum.

-

Place a small drop of liquid Diethyl tetrahydropyran-4,4-dicarboxylate directly onto the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

-

3. Mass Spectrum Acquisition (Electron Ionization)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Procedure:

-

Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a GC-MS system.

-

Utilize a standard electron ionization energy of 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

-

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of Diethyl tetrahydropyran-4,4-dicarboxylate. The predicted spectroscopic data, based on fundamental principles and comparison with related structures, serves as a robust reference for researchers in the synthesis and application of this important chemical intermediate. The provided experimental protocols outline the standard procedures for obtaining high-quality spectroscopic data for this compound.

References

-

Kolosov, M. A., Al-Ogaili, M. J. K., Parkhomenko, V. S., & Orlov, V. D. (2014). Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. Chemistry of Heterocyclic Compounds, 49(10), 1599–1605. [Link]

-

MOLBASE. (n.d.). diethyl tetrahydro-4H-pyran-4,4-dicarboxylate, 5382-77-4. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. Retrieved from [Link]

-

Patil, S. D., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

-

ResearchGate. (n.d.). Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate. Retrieved from [Link]

-

Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of δ (C4), δ (C4) and δ (C4) from (±)menthol 2. Retrieved from [Link]

-

MDPI. (2011). Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

-

MDPI. (2015). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S16. 13C NMR Spectrum of diethyl.... Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of Diethyl Tetrahydropyran-4,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties that can enhance the pharmacokinetic profiles of drug candidates. As a saturated six-membered heterocycle containing an oxygen atom, the THP moiety serves as a versatile building block, offering a balance of structural rigidity and conformational flexibility. Its incorporation into molecular design can lead to improved aqueous solubility, reduced metabolic lability, and optimized interactions with biological targets. Diethyl tetrahydropyran-4,4-dicarboxylate is a key intermediate, providing a synthetically tractable platform for the introduction of the THP core into a diverse range of molecular architectures. This guide offers a comprehensive overview of its synthesis, structural elucidation, and the strategic rationale for its application in contemporary drug development.

Synthesis of Diethyl Tetrahydropyran-4,4-dicarboxylate: A Robust and Scalable Protocol

The most common and commercially viable synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate involves a cyclization reaction between diethyl malonate and bis(2-chloroethyl) ether.[1][2] This method provides a reliable and scalable route to the target compound.

Experimental Protocol:

Materials:

-

Diethyl malonate

-

Bis(2-chloroethyl) ether

-

Potassium carbonate (anhydrous)

-

Tetrabutylammonium bromide (TBAB)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of diethyl malonate (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0-2.5 eq) and a catalytic amount of tetrabutylammonium bromide.

-

Add bis(2-chloroethyl) ether (1.0-1.2 eq) to the reaction mixture.

-

Heat the mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Remove the DMF under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the crude Diethyl tetrahydropyran-4,4-dicarboxylate by vacuum distillation to obtain a colorless oil.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate diethyl malonate, forming the nucleophilic enolate, while being mild enough to minimize side reactions.

-

Phase-Transfer Catalyst: Tetrabutylammonium bromide is employed to facilitate the reaction between the water-soluble base and the organic-soluble reactants, increasing the reaction rate.

-

Solvent: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.

-

Temperature: The elevated temperature provides the necessary activation energy for the cyclization to proceed at a reasonable rate.

Structural Elucidation and Characterization

The definitive identification and purity assessment of Diethyl tetrahydropyran-4,4-dicarboxylate rely on a combination of spectroscopic techniques.

Physical Properties

| Property | Value | Reference |

| CAS Number | 5382-77-4 | [3] |

| Molecular Formula | C11H18O5 | |

| Molecular Weight | 230.26 g/mol | |

| Appearance | Colorless oil | |

| Boiling Point | 275.2 °C at 760 mmHg | [3] |

| Density | 1.127 g/cm³ | [3] |

| Refractive Index | 1.458 | [3] |

Spectroscopic Data

1H NMR Spectroscopy (Predicted):

-

δ 4.2 ppm (q, 4H): Quartet corresponding to the four protons of the two methylene groups (-OCH2CH3) of the ethyl esters, coupled to the methyl protons.

-

δ 3.7 ppm (t, 4H): Triplet representing the four protons of the two methylene groups adjacent to the ring oxygen (C2-H and C6-H).

-

δ 2.1 ppm (t, 4H): Triplet for the four protons of the two methylene groups at the C3 and C5 positions of the tetrahydropyran ring.

-

δ 1.2 ppm (t, 6H): Triplet for the six protons of the two methyl groups (-OCH2CH3) of the ethyl esters, coupled to the methylene protons.

13C NMR Spectroscopy (Predicted):

-

δ 170 ppm: Carbonyl carbons of the two ester groups.

-

δ 65 ppm: Carbons of the methylene groups adjacent to the ring oxygen (C2 and C6).

-

δ 61 ppm: Carbons of the methylene groups of the ethyl esters (-OCH2CH3).

-

δ 55 ppm: Quaternary carbon at the 4-position of the tetrahydropyran ring.

-

δ 30 ppm: Carbons of the methylene groups at the C3 and C5 positions.

-

δ 14 ppm: Carbons of the methyl groups of the ethyl esters (-OCH2CH3).

Infrared (IR) Spectroscopy (Predicted):

-

2980-2850 cm-1: C-H stretching vibrations of the alkyl groups.

-

1735 cm-1: Strong C=O stretching vibration characteristic of the ester functional groups.

-

1250-1000 cm-1: C-O stretching vibrations of the ester and ether linkages.

Mass Spectrometry (MS) (Predicted):

The electron ionization mass spectrum is expected to show a molecular ion peak (M+) at m/z 230. Common fragmentation patterns would involve the loss of ethoxy groups (-OC2H5, m/z 45) and the ethyl group (-C2H5, m/z 29), as well as cleavage of the tetrahydropyran ring.

Applications in Drug Development

Diethyl tetrahydropyran-4,4-dicarboxylate serves as a valuable starting material for the synthesis of more complex molecules containing the tetrahydropyran motif. The geminal diester functionality at the 4-position allows for a variety of chemical transformations, including hydrolysis and decarboxylation to introduce a single carboxylic acid group, or reduction to the corresponding diol.

The resulting tetrahydropyran-4-carboxylic acid and its derivatives are important intermediates in the synthesis of a wide range of biologically active compounds, including neurological receptor antagonists and enzyme inhibitors. The THP ring in these molecules often serves as a bioisosteric replacement for a cyclohexane ring, offering the advantage of a hydrogen bond acceptor through the ring oxygen, which can lead to improved binding affinity and selectivity for the target protein. Furthermore, the introduction of the polar ether linkage generally leads to a reduction in lipophilicity compared to its carbocyclic counterpart, which can favorably impact the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.

Conclusion

Diethyl tetrahydropyran-4,4-dicarboxylate is a fundamentally important building block in the synthesis of tetrahydropyran-containing molecules for drug discovery and development. Its straightforward and scalable synthesis, combined with the versatile reactivity of its geminal diester groups, makes it an attractive starting material for accessing a wide array of more complex structures. The inherent properties of the tetrahydropyran scaffold, including its ability to modulate polarity and engage in hydrogen bonding, underscore its continued importance in the design of novel therapeutics. This guide provides a foundational understanding of the synthesis, structure, and application of Diethyl tetrahydropyran-4,4-dicarboxylate, empowering researchers to leverage this valuable intermediate in their drug discovery endeavors.

References

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

-

diethyl tetrahydro-4H-pyran-4,4-dicarboxylate, Purity 96%_Vitas-M Laboratory, LTD. - MOLBASE. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

A Technical Guide to Diethyl tetrahydropyran-4,4-dicarboxylate: Synthesis, Properties, and Applications

Executive Summary: Diethyl tetrahydropyran-4,4-dicarboxylate is a key heterocyclic building block in modern organic synthesis and medicinal chemistry. Its gem-dicarboxylate functionality at the 4-position of a stable tetrahydropyran ring makes it an exceptionally versatile precursor for a range of valuable pharmaceutical intermediates. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, and critical applications, with a focus on its role in the development of novel therapeutics. Detailed, field-proven protocols and mechanistic insights are provided for researchers, chemists, and drug development professionals.

Nomenclature and Structural Elucidation

While commonly known as Diethyl tetrahydropyran-4,4-dicarboxylate, its preferred IUPAC name is Diethyl oxane-4,4-dicarboxylate . According to IUPAC's 2013 recommendations, "oxane" is the designated Hantzsch-Widman name for the saturated six-membered oxygen-containing heterocycle, superseding the "tetrahydropyran" nomenclature in formal contexts[1].

-

Common Name: Diethyl tetrahydropyran-4,4-dicarboxylate

-

Preferred IUPAC Name (PIN): Diethyl oxane-4,4-dicarboxylate[1]

-

Synonyms: Diethyl tetrahydro-4H-pyran-4,4-dicarboxylate

-

CAS Number: 5382-77-4[2]

The structure features a central oxane ring with two ethyl ester groups attached to the same carbon atom at the C4 position. This geminal diester arrangement is crucial to its reactivity and synthetic utility.

Caption: 2D Structure of Diethyl oxane-4,4-dicarboxylate.

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of Diethyl oxane-4,4-dicarboxylate is essential for its handling, purification, and characterization.

Physicochemical Data

The compound is a liquid at room temperature with a high boiling point, consistent with its molecular weight and polar ester functionalities.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O₅ | - |

| Molecular Weight | 230.26 g/mol | - |

| Appearance | Colorless to clear liquid | [3] |

| Density | 1.127 g/cm³ | [2] |

| Boiling Point | 275.2 °C at 760 mmHg | [2] |

| Flash Point | 114.7 °C | [2] |

| Refractive Index (n20D) | 1.458 | [2] |

Spectroscopic Data (Predicted & Analog-Based)

Full spectral assignment is critical for reaction monitoring and quality control. While a publicly available, fully assigned spectrum for the title compound is sparse, data can be reliably predicted and inferred from its precursors and derivatives.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~4.20 | Quartet (q) | 4H | -O-CH₂ -CH₃ (Ester) |

| ~3.70 | Triplet (t) | 4H | C2/C6 -H (Ring, adjacent to O) | |

| ~2.05 | Triplet (t) | 4H | C3/C5 -H (Ring) | |

| ~1.25 | Triplet (t) | 6H | -O-CH₂-CH₃ (Ester) | |

| ¹³C NMR | ~170.5 | Singlet | - | C =O (Ester Carbonyl) |

| ~67.0 | Singlet | - | C 2/C 6 (Ring, adjacent to O) | |

| ~61.5 | Singlet | - | -O-C H₂-CH₃ (Ester) | |

| ~51.0 | Singlet | - | C 4 (Quaternary Ring Carbon) | |

| ~32.0 | Singlet | - | C 3/C 5 (Ring) | |

| ~14.0 | Singlet | - | -O-CH₂-C H₃ (Ester) |

Note: NMR data are estimated based on standard chemical shift values and analysis of similar structures. Actual values may vary depending on solvent and experimental conditions.

Synthesis and Manufacturing Protocol

The most commercially viable and widely cited method for synthesizing Diethyl oxane-4,4-dicarboxylate is via the cyclization of diethyl malonate with bis(2-chloroethyl) ether.[4] This process is a variation of the Williamson ether synthesis coupled with an intramolecular cyclization.

Underlying Mechanism

The synthesis proceeds in two conceptual steps under the influence of a strong base (e.g., sodium ethoxide):

-

Deprotonation: The base abstracts an acidic α-hydrogen from diethyl malonate, forming a resonance-stabilized enolate ion. This enolate is a potent nucleophile.

-

Double Sₙ2 Alkylation: The enolate attacks one of the primary alkyl chlorides of bis(2-chloroethyl) ether. This is followed by a second, intramolecular Sₙ2 reaction where the newly formed enolate attacks the remaining alkyl chloride, closing the six-membered ring.

Caption: High-level synthesis scheme.

Detailed Experimental Protocol

This protocol is an optimized, self-validating procedure for laboratory-scale synthesis.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, add absolute ethanol (e.g., 250 mL).

-

Base Formation: Add sodium metal (e.g., 1.0 eq) portion-wise to the ethanol to generate sodium ethoxide in situ. Allow the reaction to complete under a nitrogen atmosphere.

-

Enolate Formation: Add diethyl malonate (e.g., 1.0 eq) dropwise to the sodium ethoxide solution at room temperature. Stir for 30 minutes to ensure complete formation of the sodiomalonic ester.

-

Cyclization: Add bis(2-chloroethyl) ether (e.g., 1.05 eq) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux (approx. 80-90 °C).

-

Causality Note: Refluxing provides the necessary activation energy for the Sₙ2 reactions. Using a slight excess of the ether ensures complete consumption of the valuable malonate.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting malonate is consumed (typically 12-24 hours).

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature and neutralize with aqueous HCl (e.g., 1M) until the pH is ~7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the remaining residue between ethyl acetate and water. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by vacuum distillation to obtain Diethyl oxane-4,4-dicarboxylate as a clear, colorless oil.

-

Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Key Reactions and Synthetic Utility

The primary value of Diethyl oxane-4,4-dicarboxylate lies in its function as a masked precursor to tetrahydropyran-4-carboxylic acid, a highly sought-after pharmaceutical intermediate.[4]

Saponification and Decarboxylation Workflow

This two-step sequence transforms the gem-diester into a versatile mono-carboxylic acid.

Caption: Synthetic pathway to a key pharmaceutical intermediate.

Step 1: Hydrolysis (Saponification) Protocol

This step converts the diester into a dicarboxylic acid salt, which is then protonated.

-

Reaction Setup: In a round-bottom flask, suspend Diethyl oxane-4,4-dicarboxylate (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 30% w/v, >2.0 eq).[5]

-

Causality Note: A strong base (NaOH or KOH) is required to hydrolyze the sterically hindered esters. An excess ensures the reaction goes to completion. The reaction can be run at temperatures from room temperature to 50 °C to increase the rate.[4]

-

-

Hydrolysis: Stir the mixture vigorously until the reaction is complete (monitored by TLC or LC-MS, typically 24-48 hours at room temperature).[5]

-

Acidification & Isolation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1. A white precipitate of Tetrahydropyran-4,4-dicarboxylic acid will form.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The yield is typically high (>90%).[5]

Step 2: Decarboxylation Protocol

This step leverages the inherent instability of geminal dicarboxylic (malonic) acids upon heating.

-

Reaction Setup: Place the dried Tetrahydropyran-4,4-dicarboxylic acid in a flask equipped for distillation. The reaction can be performed neat or in a high-boiling solvent like xylene to ensure controlled heating and prevent decomposition.[4]

-

Decarboxylation: Heat the material to 120-130 °C. Vigorous evolution of carbon dioxide will be observed.[4]

-

Mechanistic Insight: The reaction proceeds through a cyclic six-membered transition state, a classic pericyclic reaction, which facilitates the loss of CO₂ to form an enol intermediate that quickly tautomerizes to the final product.[6]

-

-

Purification: The resulting crude Tetrahydropyran-4-carboxylic acid can be purified by recrystallization or vacuum distillation.

Applications in Drug Discovery and Development

The tetrahydropyran (THP) ring is considered a "privileged scaffold" in medicinal chemistry.[7] It serves as a valuable bioisostere for cyclohexane and phenyl rings, offering distinct advantages.

-

Improved Physicochemical Properties: Compared to a cyclohexyl ring, the oxygen atom in the THP scaffold reduces lipophilicity (logP) and can act as a hydrogen bond acceptor. This often improves a drug candidate's aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]

-

Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation by cytochrome P450 enzymes than aromatic or simple alkyl rings, leading to improved in vivo stability and longer half-life.[9]

-

Scaffold Rigidity: The defined chair conformation of the THP ring provides structural rigidity, which can help in optimizing the spatial orientation of pharmacophoric groups for enhanced binding to biological targets.[9]

The key derivative, tetrahydropyran-4-carboxylic acid, is a building block for numerous advanced therapeutic agents, including neurological receptor antagonists for Alzheimer's disease and novel c-Met kinase inhibitors for cancer therapy.[4]

Conclusion

Diethyl oxane-4,4-dicarboxylate is more than a simple chemical; it is an enabling tool for the synthesis of complex and biologically relevant molecules. Its straightforward, scalable synthesis and its efficient conversion into the highly versatile tetrahydropyran-4-carboxylic acid underscore its importance. For researchers in drug discovery, mastering the chemistry of this intermediate provides access to a privileged scaffold that can significantly enhance the developability and efficacy of next-generation therapeutics.

References

-

MOLBASE. diethyl tetrahydro-4H-pyran-4,4-dicarboxylate 5382-77-4. MOLBASE. Available from: [Link]

-

Request PDF. Economic, One-Pot Synthesis of Diethyl Furoxan Dicarboxylate. ResearchGate. Available from: [Link]

- Google Patents. Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound. Google Patents.

-

Reeves, J. T., et al. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. Available from: [Link]

-

ElectronicsAndBooks. Synthesis and structure of diethyl 2-oxo-1-oxaspiro[8][9]decane-3,4-dicarboxylate. ElectronicsAndBooks. Available from: [Link]

-

Raykar, P. V. & Wani, K. A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

-

Request PDF. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. ResearchGate. Available from: [Link]

-

MDPI. Synthesis of Novel Sterically Demanding Carbo- and Heterocyclic β-Ketoesters. MDPI. Available from: [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. Available from: [Link]

- Google Patents. Synthesis method of diethyl azodicarboxylate and intermediate of diethyl.... Google Patents.

-

Master Organic Chemistry. Decarboxylation. Master Organic Chemistry. Available from: [Link]

-

Chemistry Stack Exchange. Nomenclature of tetrahydropyran ring. Chemistry Stack Exchange. Available from: [Link]

-

Semantic Scholar. Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Semantic Scholar. Available from: [Link]

-

ResearchGate. Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. ResearchGate. Available from: [Link]

- Google Patents. Synthesis method of 3, 4-dicarboxylic acid diethyl ester furoxan. Google Patents.

-

YouTube. 2,2,4,4-tetramethylpentane Organic chemistry IUPAC NOMENCLATURE. YouTube. Available from: [Link]

-

PubMed. Tetrahydropyrido[4,3-d]pyrimidines as a new active scaffold for human topoisomerase II inhibitors. PubMed. Available from: [Link]

-

MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. Available from: [Link]

-

ResearchGate. Complete assignment of the1H and13C NMR spectra of four 2-substituted 4a,8a-cis-endo-5,8-methano-4a,5,8,8a-tetrahydronaphthalene-1,4-diones. ResearchGate. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. The Royal Society of Chemistry. Available from: [Link]

-

international journal of research culture society. Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. international journal of research culture society. Available from: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. diethyl tetrahydro-4H-pyran-4,4-dicarboxylate5382-77-4,Purity96%_Vitas-M Laboratory, LTD. [molbase.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. tetrahydropyran-4,4-dicarboxylic acid | 5337-04-2 [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of Diethyl Tetrahydropyran-4,4-dicarboxylate

Introduction

Diethyl tetrahydropyran-4,4-dicarboxylate (CAS No. 5382-77-4) is a substituted heterocyclic compound with a tetrahydropyran core. This core structure is a prevalent motif in a wide array of natural products and pharmacologically active molecules. The geminal diethyl ester functional groups at the C4 position offer versatile chemical handles for further synthetic modifications, making it a valuable building block in medicinal chemistry and materials science. An understanding of its physical properties is paramount for its effective use in a research and development setting, influencing decisions from reaction setup and solvent selection to purification, storage, and safety protocols.

This guide provides a comprehensive overview of the key physical properties of Diethyl tetrahydropyran-4,4-dicarboxylate, supported by established analytical principles and methodologies. It is intended to serve as a practical resource for researchers, chemists, and drug development professionals.

Molecular Structure and Key Identifiers

A foundational understanding of the molecule's structure is essential for interpreting its physical and chemical behavior.

Caption: 2D representation of Diethyl tetrahydropyran-4,4-dicarboxylate.

| Identifier | Value | Source |

| Chemical Name | Diethyl tetrahydropyran-4,4-dicarboxylate | [1] |

| Synonyms | Diethyl oxane-4,4-dicarboxylate | [1] |

| CAS Number | 5382-77-4 | [1] |

| Molecular Formula | C₁₁H₁₈O₅ | [2] |

| Molecular Weight | 230.26 g/mol | [2] |

Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. The data presented here has been aggregated from chemical supplier databases.

| Property | Value |

| Appearance | Colorless to almost clear liquid (inferred) |

| Boiling Point | 275.2 °C at 760 mmHg |

| Density | 1.127 g/cm³ |

| Refractive Index (n20/D) | 1.458 |

| Flash Point | 114.7 °C |

| Melting Point | Data not available; likely a liquid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents such as ethanol, diethyl ether, ethyl acetate, and dichloromethane. Poor solubility in water is anticipated due to the hydrophobic nature of the ethyl groups and the carbon backbone, despite the presence of polar ester and ether linkages. |

Spectroscopic Profile (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is anticipated to exhibit four distinct signals:

-

Triplet (6H): Corresponding to the six protons of the two methyl (-CH₃) groups of the ethyl esters. This signal would likely appear in the upfield region (δ 1.2-1.4 ppm) and would be split into a triplet by the adjacent methylene protons.

-

Triplet (4H): Arising from the four protons of the methylene groups (C2 and C6) adjacent to the ring oxygen. These would be expected in the range of δ 3.6-3.8 ppm, appearing as a triplet due to coupling with the neighboring C3 and C5 methylene protons.

-

Quartet (4H): Representing the four protons of the methylene (-CH₂-) groups of the ethyl esters. This signal would be found downfield relative to the methyl protons (δ 4.1-4.3 ppm) and would be split into a quartet by the adjacent methyl protons.

-

Triplet (4H): Corresponding to the four protons of the methylene groups at the C3 and C5 positions of the tetrahydropyran ring. This signal is expected around δ 2.0-2.2 ppm and would appear as a triplet due to coupling with the C2 and C6 protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The proton-decoupled ¹³C NMR spectrum is predicted to show six unique carbon signals:

-

~δ 14 ppm: Methyl carbons (-CH₃) of the ethyl esters.

-

~δ 30-35 ppm: Methylene carbons at C3 and C5 of the ring.

-

~δ 55-60 ppm: Quaternary carbon at C4.

-

~δ 60-65 ppm: Methylene carbons (-CH₂) of the ethyl esters.

-

~δ 65-70 ppm: Methylene carbons at C2 and C6 of the ring, adjacent to the oxygen.

-

~δ 170-175 ppm: Carbonyl carbons (C=O) of the ester groups.

IR (Infrared) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of the ester and ether functional groups:

-

~2850-3000 cm⁻¹: C-H stretching vibrations from the alkyl chains and the tetrahydropyran ring.

-

~1735 cm⁻¹: A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching of the ester groups. This is one of the most prominent features in the spectrum.

-

~1000-1300 cm⁻¹: C-O stretching vibrations. This region will likely show multiple strong bands, one for the C-O-C stretch of the ether in the ring and others for the C-O stretches of the ester groups.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z = 230. Subsequent fragmentation would likely involve the loss of ethoxy (-OCH₂CH₃, 45 Da) or carboethoxy (-COOCH₂CH₃, 73 Da) groups, leading to significant fragment ions at m/z = 185 and 157, respectively.

Experimental Protocols for Property Determination

The following section outlines standardized, field-proven methodologies for the experimental determination of the key physical properties discussed. These protocols are designed to be self-validating and ensure high-quality, reproducible data.

Workflow for Physicochemical Characterization

Caption: General workflow for the characterization of liquid organic compounds.

Boiling Point Determination via Distillation

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Simple distillation provides a reliable method for determining this property for a pure liquid.

-

Methodology:

-

Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Place a sample of Diethyl tetrahydropyran-4,4-dicarboxylate (approx. 10-15 mL) and a few boiling chips into the round-bottom flask.

-

Position the thermometer bulb just below the side arm of the distillation head to ensure accurate measurement of the vapor temperature.

-

Begin heating the flask gently.

-

Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

Density Measurement Using a Pycnometer

-

Principle: Density is defined as mass per unit volume. A pycnometer (specific gravity bottle) is a piece of glassware with a precisely known volume, allowing for highly accurate density measurements.

-

Methodology:

-

Thoroughly clean and dry the pycnometer and measure its mass on an analytical balance (m₁).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow.

-

Carefully wipe the outside of the pycnometer dry and measure its mass (m₂).

-

Empty and clean the pycnometer, then fill it with a reference liquid of known density at the same temperature (e.g., deionized water) and measure its mass (m₃).

-

The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water

-

Refractive Index Measurement with an Abbe Refractometer

-

Principle: The refractive index is a measure of how much light bends, or refracts, when it passes from one medium to another. It is a characteristic property of a substance.

-

Methodology:

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of the liquid sample onto the prism of the refractometer.

-

Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20°C).

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

-

Safety and Handling